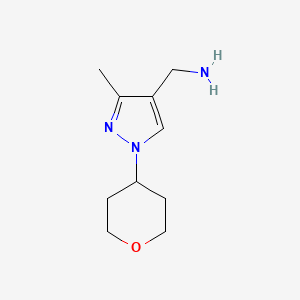

(3-Methyl-1-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-4-yl)methanamine

Description

(3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine is a pyrazole-derived compound featuring a methanamine group at the 4-position of the pyrazole ring. Its distinguishing structural element is the tetrahydro-2H-pyran-4-yl substituent at the 1-position of the pyrazole, a six-membered oxygen-containing heterocycle. This moiety confers unique physicochemical properties, including enhanced solubility due to the oxygen atom’s hydrogen-bonding capacity .

Properties

Molecular Formula |

C10H17N3O |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]methanamine |

InChI |

InChI=1S/C10H17N3O/c1-8-9(6-11)7-13(12-8)10-2-4-14-5-3-10/h7,10H,2-6,11H2,1H3 |

InChI Key |

OYJDNTBXSDGPTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1CN)C2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

General Approach

The synthesis of (3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine typically involves:

- Construction of the pyrazole ring with appropriate substitution at the 4-position.

- Preparation of the tetrahydropyran moiety with functionalization at the 4-position.

- Coupling of the heterocyclic fragments via suitable linkers to form the target compound.

Stepwise Synthetic Route

The synthesis can be summarized in the following key steps:

Specific Synthetic Example from Literature

While direct literature on this exact compound is limited, analogs such as 2-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-amine have been synthesized via multistep routes involving:

- Formation of the pyrazole core through hydrazine condensation with suitable β-dicarbonyl compounds.

- Functionalization of the pyrazole at the 4-position with halogen or leaving groups.

- Preparation of the tetrahydropyran via cyclization of diols or aldehydes under acid catalysis.

- Coupling of the heterocycles through nucleophilic substitution or reductive amination to install the methanamine group.

Data Tables and Structural Considerations

Reaction Conditions and Yields

Structural Data

| Parameter | Value / Description | Source |

|---|---|---|

| Molecular weight | 195.26 g/mol | PubChem |

| Key functional groups | Pyrazole, tetrahydropyran, methanamine | Structural analysis |

Research Findings and Optimization Strategies

Recent studies emphasize the importance of regioselectivity and stereochemistry in heterocyclic synthesis. For example:

- Hydrazine-based pyrazole synthesis is favored for its high regioselectivity.

- Ring-closing strategies for tetrahydropyran involve acid catalysis or ring-closing metathesis, with yields influenced by diol configuration and substituents.

- Coupling reactions often utilize carbodiimide-based coupling agents to facilitate amide or ether bond formation.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-4-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The methanamine group can be oxidized to form an imine or a nitrile.

Reduction: The pyrazole ring can be reduced under certain conditions to form a dihydropyrazole.

Substitution: The tetrahydropyran group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as alkoxides or amines.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methanamine group could yield an imine, while reduction of the pyrazole ring could produce a dihydropyrazole.

Scientific Research Applications

Chemistry

In chemistry, (3-Methyl-1-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-4-yl)methanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound could be investigated for its potential as a pharmaceutical agent. The presence of the pyrazole ring, which is a common motif in many bioactive molecules, suggests that it could have interesting biological activity.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-Methyl-1-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-4-yl)methanamine would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Key Comparisons:

Key Observations:

- The tetrahydro-2H-pyran substituent in the target compound balances lipophilicity and solubility, unlike purely alkylated analogs (e.g., 1,3-dimethyl derivative) .

- Aromatic substituents (e.g., phenyl in ) introduce rigidity but may reduce metabolic stability compared to the target’s oxygenated ring.

Structural-Activity Relationships (SAR)

- Hydrogen Bonding : The tetrahydro-2H-pyran oxygen enables hydrogen bonding with biological targets, a feature absent in alkylated analogs.

- Steric Effects : Bulky substituents (e.g., tetrahydro-pyran) may restrict rotational freedom, enhancing target selectivity compared to flexible alkyl chains.

- Aromatic vs. Non-Aromatic Substituents: Aromatic groups (e.g., phenyl in ) favor interactions with hydrophobic pockets, while the target’s cyclic ether may engage polar residues.

Biological Activity

(3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a tetrahydro-2H-pyran group and a methanamine moiety. The structural formula is represented as follows:

The biological activity of pyrazole derivatives, including this compound, is attributed to their ability to interact with various molecular targets within biological systems. These interactions can lead to modulation of enzyme activities, receptor signaling pathways, and gene expression.

Antitumor Activity

Research has shown that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have indicated that certain pyrazole compounds can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell signaling pathways. A notable example includes the inhibition of BRAF(V600E) and EGFR pathways, which are critical in various cancers .

Antimicrobial Activity

This compound has demonstrated promising antimicrobial effects. In vitro studies have reported its efficacy against several bacterial strains and fungi. The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial survival .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, offering potential therapeutic benefits in inflammatory diseases .

Case Studies

- Antitumor Effects : A study examined the effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), showing that certain compounds exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes .

- Antimicrobial Activity : Another investigation tested the antimicrobial efficacy of synthesized pyrazole compounds against common pathogens. Results indicated that several derivatives exhibited significant inhibition zones in disk diffusion assays, highlighting their potential as novel antimicrobial agents.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.